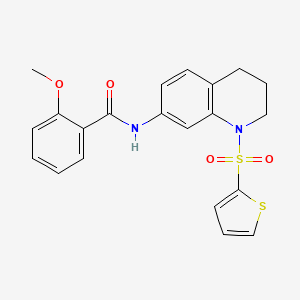
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a member of the tetrahydroquinoline class of compounds, which have been shown to exhibit a wide range of biological activities. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide' involves the synthesis of the tetrahydroquinoline ring system followed by the attachment of the thiophene and benzamide moieties.
Starting Materials
2-methoxyaniline, ethyl acetoacetate, sulfuric acid, sodium nitrite, sodium sulfite, thiophene-2-carboxylic acid, sodium hydroxide, benzoyl chloride, sodium bicarbonate, sodium chloride, magnesium sulfate, acetonitrile, dimethylformamide, triethylamine, N,N-dimethylformamide, 1,2,3,4-tetrahydroquinoline
Reaction
Step 1: Synthesis of 2-methoxy-1-nitrobenzene by nitration of 2-methoxyaniline with a mixture of sulfuric acid and nitric acid., Step 2: Reduction of 2-methoxy-1-nitrobenzene to 2-methoxyaniline using sodium sulfite and sodium nitrite., Step 3: Synthesis of ethyl 2-methoxy-3-oxobutanoate by condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium hydroxide., Step 4: Synthesis of 1,2,3,4-tetrahydroquinoline by cyclization of ethyl 2-methoxy-3-oxobutanoate with 1,2,3,4-tetrahydroquinoline in the presence of sodium hydroxide., Step 5: Synthesis of 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-carbaldehyde by reaction of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline-7-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide., Step 6: Synthesis of 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide by reaction of 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-carbaldehyde with 2-methoxyaniline in the presence of benzoyl chloride, sodium bicarbonate, and N,N-dimethylformamide.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme, phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. Additionally, this molecule has been shown to inhibit the activity of the protein, nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. Additionally, this molecule has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments include its wide range of biological activities and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. One potential direction is to further explore its potential applications in cancer treatment, as this molecule has been shown to inhibit the growth of cancer cells. Additionally, further research could be conducted to determine the optimal dosage and administration of this compound for various applications. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
Applications De Recherche Scientifique
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. This molecule has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-19-8-3-2-7-17(19)21(24)22-16-11-10-15-6-4-12-23(18(15)14-16)29(25,26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVFHIKXRKVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
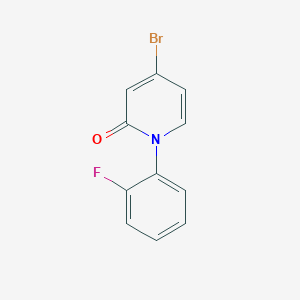
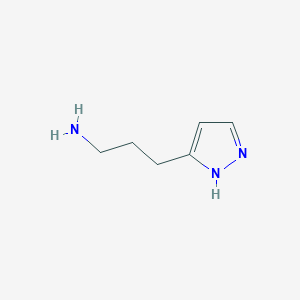
![N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride](/img/structure/B2883653.png)
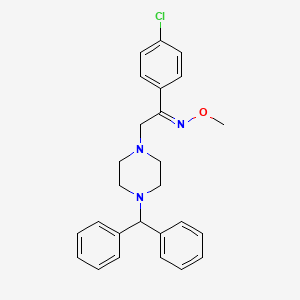
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)
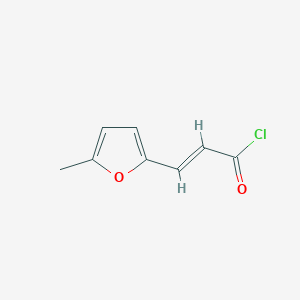
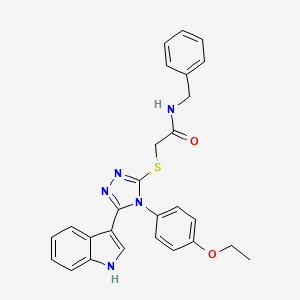
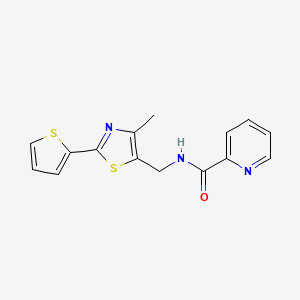
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)
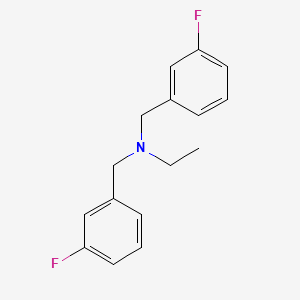
![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)